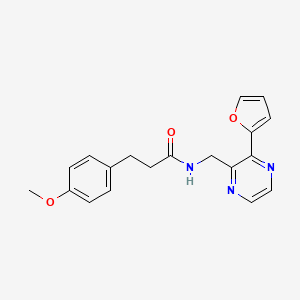![molecular formula C18H8BrF6N3 B2962796 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile CAS No. 478043-29-7](/img/structure/B2962796.png)
2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile is an organic compound that draws significant interest due to its unique structure and potential applications. The compound's distinctive features include the trifluoromethyl groups attached to a naphthyridine ring and a bromophenyl acetonitrile moiety. Its synthesis, reactivity, and applications in various scientific fields such as chemistry, biology, and medicine make it a subject worthy of detailed exploration.
Vorbereitungsmethoden
The synthesis of 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile typically involves a multi-step process. The initial step often includes the formation of the naphthyridine ring, followed by the introduction of trifluoromethyl groups via electrophilic substitution. Subsequently, the bromophenyl acetonitrile fragment is attached through a nucleophilic substitution reaction. Industrial production of this compound might involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to enhance yield and purity.
Analyse Chemischer Reaktionen
This compound can undergo various types of chemical reactions:
Oxidation
: This compound can be oxidized under specific conditions, leading to the formation of quinone derivatives.
Reduction
: The reduction of the nitrile group can yield corresponding primary amines or aldehydes.
Substitution Reactions
: The aromatic bromine can participate in nucleophilic aromatic substitution reactions, allowing further functionalization of the molecule.
Hydrolysis
: The nitrile group can be hydrolyzed to form carboxylic acids or amides. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or hydroxides.
Wissenschaftliche Forschungsanwendungen
The versatility of 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile allows for its use across multiple scientific domains:
Chemistry
: It serves as a building block for the synthesis of more complex molecules, including pharmaceutical intermediates.
Biology
: The compound can act as a ligand in the design of bioactive molecules, influencing biological pathways and enzyme activities.
Medicine
Industry
: Utilized in the production of advanced materials and catalysts due to its unique electronic and steric properties.
Wirkmechanismus
The mechanism by which 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile exerts its effects largely depends on its interaction with molecular targets. It can bind to specific enzymes or receptors, altering their function. The presence of trifluoromethyl groups enhances the compound's lipophilicity and stability, facilitating its interaction with hydrophobic pockets in proteins and cellular membranes. The bromophenyl group may participate in pi-stacking interactions, further stabilizing the binding.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile stands out due to its trifluoromethyl groups, which impart unique properties such as increased metabolic stability and enhanced bioactivity. Similar compounds include:
2-(4-Bromophenyl)-2-(pyridin-2-yl)acetonitrile
: Lacks the trifluoromethyl groups, resulting in different reactivity and biological activity.
2-[5,7-Dimethyl-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile
: The presence of methyl groups instead of trifluoromethyl groups alters its electronic properties and reactivity.
2-[5,7-Dichloro-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile
: The chloro groups provide different steric and electronic effects compared to the trifluoromethyl groups.
The compound's unique structure, reactivity, and wide array of applications make it a valuable subject for further research and development.
Eigenschaften
IUPAC Name |
2-[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-(4-bromophenyl)acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8BrF6N3/c19-10-3-1-9(2-4-10)12(8-26)14-6-5-11-13(17(20,21)22)7-15(18(23,24)25)28-16(11)27-14/h1-7,12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTISTZVHMJXOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)C2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8BrF6N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![8-(4-ethoxyphenyl)-N-(2-methoxyphenethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2962713.png)
![N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2962714.png)
![N-[(2Z)-3-(4-methylbenzenesulfonyl)-2H-chromen-2-ylidene]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B2962715.png)

![2-METHYL-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]BENZAMIDE](/img/structure/B2962718.png)
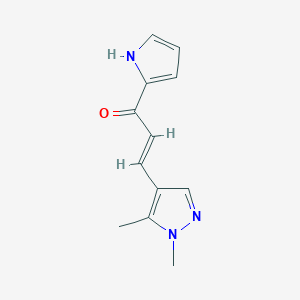
![N-(2,5-dichlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2962722.png)
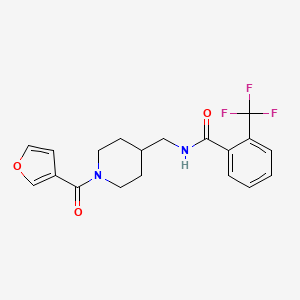
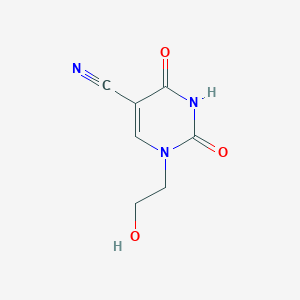
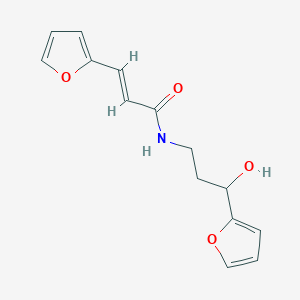
![5-methyl-12-oxo-N-[4-(trifluoromethoxy)phenyl]-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2962730.png)
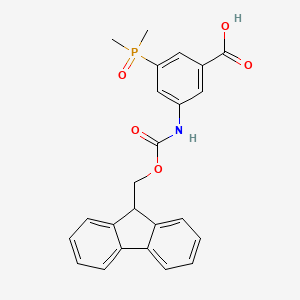
![4-[2-(3-Chlorophenyl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B2962734.png)
